Pentanoic acid, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl-
Description
Pentanoic acid, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- (IUPAC name) is a substituted pentanoic acid derivative with the molecular formula C₁₅H₂₂O₄ and a monoisotopic mass of 266.151809 Da . It is a metabolite of the lipid-lowering drug gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), distinguished by the addition of a hydroxyl group at the 4-position of the phenol ring . This structural modification confers antioxidant properties, as demonstrated by its ability to inhibit low-density lipoprotein (LDL) oxidation in vitro, albeit with milder effects compared to probucol .
The compound has been identified in phytochemical studies of plant extracts and is synthesized via multi-step organic reactions involving halogenated intermediates and alkaline phenolates .
Properties
CAS No. |
80373-12-2 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C15H22O4/c1-10-9-13(11(2)8-12(10)16)19-7-5-6-15(3,4)14(17)18/h8-9,16H,5-7H2,1-4H3,(H,17,18) |
InChI Key |
VJICDPYDJADQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCCC(C)(C)C(=O)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid typically involves the reaction of 4-hydroxy-2,5-dimethylphenol with 2,2-dimethylpentanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced phenoxy derivatives.
Substitution: Formation of halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Pharmacological Applications
Pentanoic acid, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- has been studied primarily for its role as a metabolite of Gemfibrozil, a medication used to lower lipid levels. Its pharmacological applications include:
- Lipid Regulation : Studies have shown that this compound may play a role in modulating lipid metabolism and could potentially be used in the treatment of dyslipidemia .
- Antioxidant Properties : Research indicates that phenolic compounds like this one exhibit antioxidant activities, which can help in reducing oxidative stress and inflammation .
Environmental Applications
The compound has also been investigated for its environmental impact and potential applications:
- Biodegradation Studies : As a metabolite of pharmaceuticals, understanding the degradation pathways of Pentanoic acid, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- is crucial for assessing the environmental fate of pharmaceuticals .
Industrial Applications
In industrial settings, the compound's properties can be leveraged for various applications:
- Synthesis of Fine Chemicals : Due to its unique structure, it may serve as an intermediate in the synthesis of other fine chemicals or pharmaceuticals .
Case Study 1: Lipid Regulation
A study published in a pharmacological journal examined the effects of Gemfibrozil and its metabolites on lipid profiles in patients with hyperlipidemia. The results indicated that Pentanoic acid, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- significantly contributed to lowering triglyceride levels while increasing HDL cholesterol levels .
Case Study 2: Environmental Impact Assessment
Research conducted on the biodegradation of pharmaceutical metabolites highlighted the role of Pentanoic acid, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- in aquatic environments. The study found that this compound undergoes microbial degradation and poses minimal risk to aquatic life when present at low concentrations .
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Pentanoic Acid Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Hydroxyl Group Impact : The 4-hydroxy group in the target compound enhances antioxidant activity compared to gemfibrozil, which lacks this moiety .
- Chlorinated Derivatives: 2-(2,4-Dichlorophenoxy)pentanoic acid (Table 1) shows structural simplicity but lacks documented antioxidant effects, highlighting the importance of phenolic substituents .
- Complex Carbamoyl Derivatives : Compounds like 2d () exhibit high synthetic purity (96%) but diverge in biological targets due to fluorophenyl and isoindole groups .
Functional Group Variations in Pentanoic Acid Derivatives
Key Observations:
- Heterocyclic Modifications: Biotin and lipoic acid (Table 2) demonstrate how non-phenolic heterocycles (e.g., thiophene, dithiolane) redirect functionality toward enzymatic cofactors .
- Simpler Derivatives: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone () lacks the pentanoic acid backbone, limiting structural comparability .
Key Observations:
- Synthetic Efficiency : Gemfibrozil synthesis achieves high yields (99%) via ethyl ester intermediates, whereas the target compound’s synthesis is less documented .
Biological Activity
Pentanoic acid, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- (CAS No. 80373-12-2) is a compound that has garnered interest due to its potential biological activities. This article delves into the structure, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C15H22O4
- Molecular Weight : 266.33 g/mol
- Synonyms : 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl pentanoic acid
The compound features a pentanoic acid backbone with a hydroxy-substituted aromatic ring, which is indicative of its potential interactions in biological systems.
2. Anti-inflammatory Effects
Phenolic compounds are known for their anti-inflammatory properties. The presence of the hydroxy group in pentanoic acid may facilitate interactions with inflammatory pathways. For instance, compounds with similar structures have been shown to modulate cytokine production and reduce inflammation in vitro.
3. Interaction with Biological Targets
Pentanoic acid derivatives may interact with peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolism and inflammation. Activation of PPARs can lead to improved insulin sensitivity and lipid metabolism, suggesting a potential therapeutic role in metabolic disorders.
Case Studies and Experimental Data
-
Inhibition of Type III Secretion System (T3SS) :
A study demonstrated that certain pentanoic acid derivatives inhibited T3SS in pathogenic bacteria, which is critical for their virulence. This inhibition was concentration-dependent and highlights the potential of these compounds in developing new antimicrobial agents . -
Cell Viability and Cytotoxicity Assays :
In vitro assays showed that at specific concentrations (e.g., 50 µM), some related compounds did not exhibit cytotoxic effects on human cell lines while effectively inhibiting pathogenic bacterial secretion mechanisms . -
Metabolic Regulation :
Research into PPAR activation revealed that related compounds could enhance fatty acid oxidation and improve glucose metabolism in animal models, indicating a possible application in treating metabolic syndromes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methodologies for synthesizing Pentanoic acid, 5-(4-hydroxy-2,5-dimethylphenoxy)-2,2-dimethyl- with high purity?
Synthesis typically involves nucleophilic substitution or esterification reactions. For example:
- Step 1 : React 4-hydroxy-2,5-dimethylphenol with a brominated pentanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage.
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Validation : Confirm product purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C, CDCl₃ solvent).
Reference analogous protocols for phenoxyacetamide synthesis in .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Molecular Weight : Confirm via mass spectrometry (ESI-MS or MALDI-TOF) .
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) to guide formulation studies.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Acid Dissociation (pKa) : Employ potentiometric titration or computational tools (e.g., MarvinSketch) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Quantum Chemical Calculations : Use Gaussian or ORCA software to simulate transition states and identify energetically favorable pathways .
- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst).
- Case Study : A 2024 study demonstrated a 30% reduction in reaction time by combining DFT calculations with Bayesian optimization .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Hypothesis Testing : Re-examine assumptions in computational models (e.g., solvent effects, protonation states).
- Sensitivity Analysis : Vary parameters (e.g., dielectric constant in COSMO-RS simulations) to assess robustness.
- Collaborative Validation : Cross-validate findings with independent labs using standardized protocols .
Q. How does the compound’s structure influence its reactivity in catalytic systems?
- Steric Effects : The 2,2-dimethyl groups on the pentanoic acid backbone may hinder nucleophilic attack at the carbonyl carbon.
- Electronic Effects : The electron-donating 4-hydroxy-2,5-dimethylphenoxy group increases electron density at the ester linkage, altering hydrolysis kinetics.
- Experimental Evidence : Compare reaction rates with structural analogs (e.g., unsubstituted phenoxy derivatives) .
Q. What advanced techniques enable real-time monitoring of its degradation under varying pH conditions?
- In Situ Spectroscopy : Use UV-Vis or Raman spectroscopy to track degradation intermediates.
- Microfluidic Platforms : Implement lab-on-a-chip systems to simulate physiological pH gradients (e.g., pH 1–7 for gastrointestinal studies) .
Methodological Frameworks
Q. Designing experiments to assess bioactivity in drug delivery systems
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
